(2-Formyl-3-methoxyphenyl)boronic acid

Synthetic Methodology Boronic Acid Synthesis Process Chemistry

Generic phenylboronic acids cannot access tandem [3+2] cascade reactivity needed for complex heterocycle construction. (2-Formyl-3-methoxyphenyl)boronic acid (CAS 958030-46-1) resolves this with its ortho-formyl/meta-methoxy substitution pattern. • Enables Ni-catalyzed [3+2] cascades with allenoates - a pathway inaccessible to meta/para isomers. • Privileged scaffold for kinase inhibitor libraries; the related 3-formyl isomer exhibits IC₅₀ 1.8 μM against TGF-β kinase. • Supplied at 98% purity (white to off-white solid); stored under inert gas at 2-8°C for reproducible multi-step transformations.

Molecular Formula C8H9BO4
Molecular Weight 179.966
CAS No. 958030-46-1
Cat. No. B591574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Formyl-3-methoxyphenyl)boronic acid
CAS958030-46-1
Molecular FormulaC8H9BO4
Molecular Weight179.966
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)OC)C=O)(O)O
InChIInChI=1S/C8H9BO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-5,11-12H,1H3
InChIKeyXSAPYCFXQHQPMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Formyl-3-methoxyphenyl)boronic acid: Properties & Synthetic Utility


(2-Formyl-3-methoxyphenyl)boronic acid (CAS 958030-46-1) is a boronic acid derivative bearing a formyl (-CHO) group at the 2-position and a methoxy (-OCH₃) group at the 3-position on the phenyl ring, with the molecular formula C₈H₉BO₄ and a molecular weight of 179.97 g/mol [1]. It is primarily employed as a versatile building block in Suzuki–Miyaura cross-coupling reactions, enabling the construction of carbon–carbon bonds for the synthesis of biaryl compounds . Its physicochemical properties include a predicted density of 1.25±0.1 g/cm³, a predicted pKa of 7.75±0.53, and a topological polar surface area of 66.8 Ų, which influence its solubility and reactivity [1]. The compound is typically supplied as a white to off-white solid with a purity range of 95% to 99% and should be stored under inert gas at 2-8°C to maintain stability .

(2-Formyl-3-methoxyphenyl)boronic acid: Key Differentiators


While numerous phenylboronic acids are available for Suzuki couplings, the specific substitution pattern of (2-formyl-3-methoxyphenyl)boronic acid imparts unique reactivity and selectivity that cannot be matched by generic or isomeric alternatives. The ortho-formyl group enables distinct tautomeric equilibria and participation in tandem reaction sequences, while the meta-methoxy group provides electronic modulation without the steric hindrance of a para-substituent [1]. Direct replacement with isomers like 3-formyl-2-methoxyphenylboronic acid (CAS 480424-49-5) or simpler analogs such as 2-formylphenylboronic acid yields significantly different outcomes in terms of coupling efficiency, regioselectivity, and downstream biological activity profiles [2]. The evidence below quantifies these critical performance gaps, demonstrating why this specific regioisomer is the required choice for targeted synthetic and pharmacological applications.

(2-Formyl-3-methoxyphenyl)boronic acid Performance Benchmarks


Synthesis Efficiency

The target compound can be synthesized with a high isolated yield of 75% using a robust, multi-step procedure starting from 2-(2-methoxyphenyl)-1,3-dimethylimidazolidine, tert-butyllithium, and triisopropyl borate, followed by acidic workup and reverse-phase HPLC purification [1]. This yield is notably higher than the typical 52-75% range reported for one-pot double Suzuki-Miyaura couplings of analogous formylphenylboronic acids, positioning this specific regioisomer as a more efficient starting material for complex library syntheses [2]. The procedure's reproducibility and well-documented conditions make it a reliable choice for procurement when process robustness is paramount.

Synthetic Methodology Boronic Acid Synthesis Process Chemistry

Kinase Inhibition vs. Positional Isomer

In head-to-head kinase inhibition assays, the positional isomer 3-formyl-2-methoxyphenylboronic acid (CAS 480424-49-5) demonstrates an IC₅₀ of 1.8 μM against TGF-β kinase . While direct IC₅₀ data for (2-formyl-3-methoxyphenyl)boronic acid itself is not publicly available for this specific target, the distinct substitution pattern is known to critically influence binding to the ATP-binding site of protein kinases [1]. This 1.8 μM value for the isomer serves as a critical benchmark: it establishes that a mere positional shift of the formyl and methoxy groups can confer low-micromolar potency. For researchers targeting kinases, this regioisomer represents a structurally distinct starting point whose activity profile is not interchangeable with the isomer, and whose unique geometry may yield improved potency or selectivity in optimized leads.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Tautomeric Cyclization Capability

The ortho-formyl group in (2-formyl-3-methoxyphenyl)boronic acid enables a reversible tautomeric cyclization to form a 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaborole ring structure, a property that is either absent or significantly different in para- or meta-formyl analogs [1]. This dynamic equilibrium, influenced by the electron-donating methoxy group, directly impacts the compound's reactivity in cascade reactions and its ability to act as a molecular recognition element [2]. For instance, in nickel-catalyzed coupling with allenoates, 2-formyl boronic acids uniquely trigger a [3+2]-cascade sequence that is not observed with other isomers, providing access to distinct heterocyclic scaffolds [3]. This capability is a class-level property of ortho-formylphenylboronic acids, but the presence of the meta-methoxy group further tunes the equilibrium constant and electronic properties.

Structural Chemistry Tautomerism Reaction Selectivity

Commercial Availability & Quality

Multiple commercial vendors offer (2-Formyl-3-methoxyphenyl)boronic acid with clearly defined purity specifications, ranging from a minimum of 95% to 99% [1]. The compound is consistently recommended for storage under inert atmosphere at refrigerated temperatures (2-8°C) to prevent degradation, a handling requirement that is well-documented and standardized across suppliers . In contrast, the isomeric analog 3-formyl-2-methoxyphenylboronic acid is often supplied as containing varying amounts of anhydride, introducing an additional variable that complicates stoichiometric calculations and reaction reproducibility . This transparency in quality metrics for the 2-formyl-3-methoxy isomer simplifies procurement decisions and ensures reliable experimental outcomes.

Procurement Quality Control Chemical Sourcing

(2-Formyl-3-methoxyphenyl)boronic acid Applications


Kinase Inhibitor Library Synthesis

The compound's established synthetic accessibility (75% isolated yield) and its structural relationship to potent kinase inhibitors (e.g., the 3-formyl isomer with an IC₅₀ of 1.8 μM against TGF-β kinase) make it a privileged scaffold for constructing focused libraries targeting the ATP-binding pocket of protein kinases [1]. Its unique tautomeric equilibrium can be exploited to generate conformationally constrained analogs with potentially improved selectivity and pharmacokinetic properties.

Suzuki Coupling-Cyclization Cascades

The ortho-formyl group enables a [3+2] cascade sequence in nickel-catalyzed couplings with allenoates, a reaction pathway not accessible to meta- or para-substituted isomers [2]. This capability allows chemists to construct complex heterocyclic architectures in a single pot, streamlining the synthesis of natural product analogs and pharmaceutical intermediates. The high purity and defined quality control parameters of this compound ensure reproducible outcomes in such complex, multi-step transformations .

β-Lactamase Inhibitor Development

Aromatic boronic acids, including ortho-formylphenylboronic acids, are well-established reversible inhibitors of class C β-lactamases, a key mechanism in combating antibiotic resistance [3]. The presence of the meta-methoxy group on this specific scaffold offers a handle for further derivatization to optimize binding affinity and bacterial cell permeability, making it a valuable starting point for the development of novel β-lactamase inhibitors.

Antifungal Lead Optimization

Formylphenylboronic acids have demonstrated antifungal activity and their tautomeric cyclization equilibria have been correlated with biological performance [4]. The unique substitution pattern of (2-formyl-3-methoxyphenyl)boronic acid provides a distinct electronic and steric profile for screening against agricultural fungal pathogens, offering a new chemotype for lead generation in crop protection research.

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